2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a complex organic compound characterized by its unique bicyclic structure that includes both pyrazole and pyridine moieties. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 207.27 g/mol .
The compound's structure features a cyclopentyl group attached to the tetrahydro-pyrazolo-pyridine framework, potentially influencing its chemical reactivity and biological properties. It has garnered interest in medicinal chemistry due to its potential biological activities, including inhibition of various enzymes and receptors, particularly in cancer therapy .
The synthesis of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can be achieved through several methods:
These methods highlight the versatility in synthetic approaches to access this complex structure .
The molecular structure of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can be analyzed as follows:
The presence of nitrogen atoms in the pyrazole and pyridine rings allows for nucleophilic reactions, enhancing the compound's reactivity .
The chemical reactivity of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is influenced by its functional groups:
These reactions may lead to the formation of various derivatives that could exhibit different biological activities .
The mechanism of action for 2-cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is still under investigation but is believed to involve:
Understanding these interactions will provide insights into the compound's therapeutic potential .
The physical and chemical properties of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 207.27 g/mol |
Boiling Point | Predicted at 353.7 °C |
Density | Approximately 1.32 g/cm³ |
pKa | Approximately 8.82 |
These properties suggest that the compound may have suitable stability and solubility characteristics for biological applications .
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol has potential applications in various scientific fields:
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol belongs to the bridged bicyclic heterocycle family, characterized by a pyrazole ring fused to a partially saturated pyridine moiety. Its core structure consists of:
The canonical SMILES OC1=C2CCNCC2=NN1C1CCCC1
explicitly defines the connectivity: the hydroxyl group attached to C3 of the pyrazole, the cyclopentyl group linked to N2, and the tetrahydro-pyridine ring with its ethylene bridge [1]. This scaffold exhibits planar geometry in the pyrazole region and puckered conformation in the saturated pyridine moiety, enabling diverse target interactions.
Table 1: Core Structural Features of Fused Pyrazolo-Pyridine Scaffolds
Scaffold Type | Ring Fusion | Saturation | Example Substituents | Bioactive Roles |
---|---|---|---|---|
Pyrazolo[3,4-c]pyridine | [3,4-c] | 4,5,6,7-Tetrahydro | C3-OH, N2-cyclopentyl | Kinase/Adenosine receptor modulation |
Pyrazolo[4,3-c]pyridine | [4,3-c] | Aromatic | C3-COOH (e.g., CID 37134663) | Metal coordination, chelation |
Pyrazolo[3,4-d]pyrimidine | [3,4-d] | Aromatic | N1-benzyl, C4-Cl | Adenosine A2A antagonism |
This scaffold emerged from efforts to optimize adenosine receptor antagonists, particularly as non-xanthine derivatives. Early pyrazolo-pyridine syntheses (e.g., US6919451B2) focused on dihydro-pyridone derivatives for CNS applications, but saturation of the pyridine ring was later pursued to improve blood-brain barrier permeability [4] [7]. The cyclopentyl variant (CAS 1707609-50-4) was developed to address limitations of first-generation compounds like SCH 58261, which exhibited suboptimal A1/A2A receptor selectivity and oral bioavailability [7].
Key synthetic advancements enabled its accessibility:
The compound’s emergence coincided with medicinal chemistry’s shift toward saturated heterocycles (2010–2020) to enhance solubility and reduce metabolic lability. Its dihydro-pyridine core offered improved pharmacokinetic profiles over fully aromatic analogs like ZM-241385 derivatives [7].
This scaffold serves as a privileged structure in designing CNS-active and anti-inflammatory agents due to:
• Tunable physicochemical properties:
• Bioisosteric utility:
• Synthetic versatility:
Table 2: Key Properties of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
Property | Value | Significance in Drug Design |
---|---|---|
Molecular formula | C₁₁H₁₇N₃O | Optimal for CNS penetration (MW < 450) |
Hydrogen bond donors | 3 (2xN-H, 1xO-H) | Enhanced target affinity |
Hydrogen bond acceptors | 3 (pyridine N, pyrazole N, OH) | Balanced solubility/permeability |
Topological polar surface area (TPSA) | 60.94 Ų | Predicts moderate blood-brain barrier crossing |
Synthetic handles | C3-OH, N2-cyclopentyl, NH | Enables rapid SAR expansion |
The scaffold’s utility is evidenced by its application in preclinical candidates targeting adenosine A2A receptors for Parkinson’s disease and kinase inhibitors for oncology. Its constrained geometry allows selective engagement of allosteric binding pockets inaccessible to flexible linear molecules [4] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9